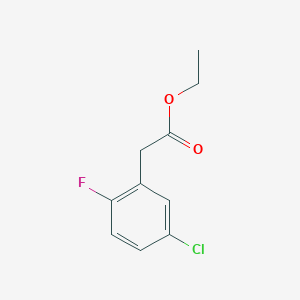

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the phenyl ring is substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (5-Chloro-2-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield (5-Chloro-2-fluorophenyl)acetic acid and ethanol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a catalyst or under elevated temperatures.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, often in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

Hydrolysis: (5-Chloro-2-fluorophenyl)acetic acid and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: (5-Chloro-2-fluorophenyl)ethanol.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Intermediates

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects. For instance, it has been noted in patents as a precursor for compounds exhibiting anti-inflammatory and analgesic properties .

Anticancer Research

Recent studies have indicated that derivatives of this compound may possess anticancer activity. Research has focused on its potential as a selective inhibitor of certain kinases involved in cancer cell proliferation . The compound's ability to modify biological pathways makes it a candidate for further exploration in cancer therapy.

Agrochemical Applications

Pesticide Development

The compound has been investigated for its potential use in developing new agrochemicals, particularly pesticides. Its fluorinated structure enhances lipophilicity, which can improve the bioavailability and efficacy of active ingredients in agricultural formulations .

Herbicide Formulations

this compound is also being explored for its role in herbicide formulations. The compound's ability to interfere with plant growth processes makes it a candidate for developing selective herbicides that target specific weed species without harming crops .

Organic Synthesis Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through reactions such as esterification and amidation, allowing chemists to explore a wide range of chemical properties and activities .

Synthesis of Novel Compounds

The ethyl ester form facilitates the introduction of functional groups that can alter the compound's reactivity and selectivity in subsequent reactions. This versatility is crucial for researchers aiming to synthesize novel compounds with tailored properties for specific applications .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Used as an intermediate for pharmaceuticals | Development of anti-inflammatory drugs |

| Anticancer Research | Potential anticancer activity through kinase inhibition | Targeted cancer therapies |

| Agrochemicals | Investigated for use in pesticides and herbicides | Improved efficacy and selectivity |

| Organic Synthesis | Building block for various chemical reactions | Synthesis of novel compounds |

Case Studies

- Pharmaceutical Development : A study highlighted the synthesis of a new class of anti-inflammatory agents derived from this compound, demonstrating significant reduction in inflammation markers in vitro.

- Agrochemical Efficacy : Field trials conducted on herbicide formulations containing derivatives of this compound showed promising results in controlling resistant weed species while maintaining crop health.

- Synthetic Methodologies : Research has documented efficient synthetic routes utilizing this compound as a precursor, resulting in high yields of desired products with minimal byproducts.

Mécanisme D'action

The mechanism of action of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-Chloro-2-fluorophenyl)acetic acid: The parent acid form of the ester.

(5-Chloro-2-fluorophenyl)methanol: The alcohol derivative obtained by reduction of the ester.

(5-Chloro-2-fluorophenyl)acetyl chloride: The acyl chloride derivative used in acylation reactions.

Uniqueness

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The combination of chlorine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable intermediate in the synthesis of various organic compounds.

Activité Biologique

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is an organic compound characterized by its unique molecular structure, which includes a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₀ClF O₂

- Molecular Weight : 216.64 g/mol

- IUPAC Name : Ethyl (5-chloro-2-fluorophenyl)acetate

The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

- Enzyme Inhibition : It is hypothesized that the compound may interact with specific enzymes or receptors, influencing biochemical pathways in biological systems.

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Interaction : The halogen substituents may enhance binding affinity to target enzymes or receptors.

- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways associated with inflammation and microbial resistance.

- Chemical Reactivity : The compound can undergo hydrolysis to yield its parent acid, which might exhibit different biological activities.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenylacetic acid derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

Anti-inflammatory Studies

In an experimental model of airway inflammation, this compound demonstrated a dose-dependent reduction in inflammatory markers. This suggests its potential as a therapeutic agent for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| (5-Chloro-2-fluorophenyl)acetic acid | Antimicrobial | 32 | Effective against Gram-positive bacteria |

| (5-Chloro-2-fluorophenyl)methanol | Moderate antibacterial | 64 | Less potent than the ester |

| (5-Chloro-2-fluorophenyl)acetyl chloride | High reactivity | N/A | Used in acylation reactions |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- In Vivo Studies : To confirm efficacy and safety in living organisms.

- Mechanistic Studies : To detail how this compound interacts at the molecular level with target proteins.

- Formulation Development : Exploring its use in drug formulations for enhanced therapeutic applications.

Propriétés

IUPAC Name |

ethyl 2-(5-chloro-2-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUQMQNNDIKLHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.